4-Chlorobutyl methanesulfonate

Description

Contextual Significance within Organic Synthesis and Medicinal Chemistry Foundations

In organic synthesis, 4-chlorobutyl methanesulfonate (B1217627) serves as a key intermediate. The presence of two distinct reactive sites—the chloride and the methanesulfonate—provides chemists with the flexibility to perform sequential reactions. The methanesulfonate (mesylate) group is an excellent leaving group, often more so than halides, making the primary carbon it's attached to highly susceptible to nucleophilic substitution. chemistrysteps.commasterorganicchemistry.com The chloride, while also a leaving group, is generally less reactive than the mesylate. This differential reactivity allows for selective substitution at the mesylate position while leaving the chloride intact for subsequent transformations, or vice versa, depending on the reaction conditions and the nucleophile used. chemistrysteps.com

This characteristic is particularly valuable in the synthesis of heterocyclic compounds and in the alkylation of various substrates. For instance, it can be used to introduce a 4-chlorobutyl chain to a molecule, which can then be further modified or cyclized.

In medicinal chemistry, the utility of 4-chlorobutyl methanesulfonate lies in its ability to act as a linker or spacer in the design of new therapeutic agents. The introduction of a four-carbon chain can be crucial for optimizing the distance and orientation of pharmacophoric groups within a drug molecule to enhance its binding to a biological target. researchgate.net The chloro group can be converted to other functionalities, such as amines, azides, or thiols, which are common in biologically active compounds. interchim.frnih.gov The incorporation of chlorine itself can sometimes enhance the pharmacological properties of a drug. nih.gov

Historical Trajectory and Evolution of Alkyl Sulfonate Research Relevant to Haloalkyl Mesylates

The study of alkyl sulfonates as reactive intermediates has a long history, dating back to the early 20th century. Initially, much of the focus was on simple alkyl sulfonates like tosylates and mesylates as a means to convert alcohols into better leaving groups for nucleophilic substitution and elimination reactions. chemistrysteps.commasterorganicchemistry.com This was a significant advancement as it provided a milder alternative to the use of strong acids, which could cause unwanted side reactions like carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com

The development of branched alkylbenzene sulfonates (BAS) in the 1930s marked a significant application of sulfonate chemistry in the detergent industry. wikipedia.org However, due to their poor biodegradability and resulting environmental concerns, they were largely replaced by linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.orgscholarsresearchlibrary.com This shift highlighted the growing importance of considering the entire lifecycle and environmental impact of chemical compounds.

Research into haloalkyl mesylates, such as this compound, represents a more specialized evolution of this field. The dual functionality of these compounds opened up new synthetic possibilities. Chemists could now exploit the differential reactivity of the two leaving groups to construct more complex molecular architectures in a controlled manner. This has been particularly impactful in the synthesis of cyclic structures and in the assembly of molecules with multiple functional groups. For example, the reaction of this compound with a suitable nucleophile can lead to the formation of a five-membered ring through intramolecular cyclization.

Structural Attributes and Their Implications for Investigated Reactivity in Research Domains

The key to understanding the reactivity of this compound lies in its molecular structure.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

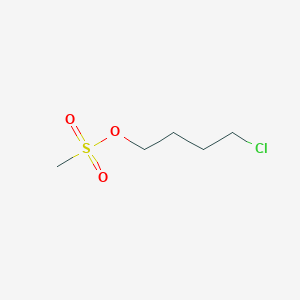

| Molecular Formula | C5H11ClO3S | nih.govnih.govsimsonpharma.compharmaffiliates.comnih.govfda.gov |

| Molecular Weight | 186.66 g/mol | nih.govnih.govsimsonpharma.comnih.govfda.gov |

| Structure | CH3SO2O(CH2)4Cl | |

| Key Functional Groups | Methanesulfonate (-OMs), Chloride (-Cl) | |

| Stereochemistry | Achiral | nih.govfda.gov |

| InChI | InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 | nih.gov |

| InChIKey | HUNFFPQEYDANPE-UHFFFAOYSA-N | nih.gov |

| SMILES | CS(=O)(=O)OCCCCCl | nih.gov |

The methanesulfonate group (mesylate) is a derivative of methanesulfonic acid. The sulfur atom is bonded to two oxygen atoms through double bonds, one oxygen atom of the butyl chain, and a methyl group. This arrangement makes the methanesulfonate anion a very stable, and therefore excellent, leaving group. The stability arises from the delocalization of the negative charge across the three oxygen atoms.

The chloride atom at the other end of the four-carbon chain is also a good leaving group, but generally less so than the mesylate. This difference in reactivity is the cornerstone of its synthetic utility. In nucleophilic substitution reactions, a nucleophile will preferentially attack the carbon atom attached to the mesylate group. chemistrysteps.com This allows for selective functionalization of one end of the molecule.

The four-carbon (butyl) chain provides flexibility and a specific spatial separation between the two reactive centers. This is particularly relevant in reactions where intramolecular cyclization is the desired outcome. The length of the chain dictates the size of the resulting ring. In the case of this compound, intramolecular reactions can lead to the formation of five-membered rings, such as tetrahydrofuran (B95107) or pyrrolidine (B122466) derivatives, depending on the nucleophile used.

The reactivity of haloalkanes is well-established, with the carbon-halogen bond being polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in The combination of a haloalkyl chain with a sulfonate ester creates a molecule with two distinct electrophilic centers, expanding its versatility as a synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNFFPQEYDANPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276650 | |

| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26910-61-2 | |

| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobutyl methanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UAD4469R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparation Strategies for 4 Chlorobutyl Methanesulfonate

Precursor Selection and Optimization of Initial Synthetic Routes

The primary and most direct precursor for the synthesis of 4-chlorobutyl methanesulfonate (B1217627) is 4-chlorobutanol. The synthesis involves the reaction of 4-chlorobutanol with methanesulfonyl chloride. Another potential precursor is γ-butyrolactone, which can be converted to 4-chlorobutyryl chloride, a related compound. google.com The synthesis of 6-(1-hydroxy-4-chlorobutyl)-3,4-dihydrocarbostyril has been achieved by the reduction of 6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril with sodium borohydride (B1222165) in methanol. prepchem.com

The optimization of synthetic routes often involves the choice of reagents and reaction conditions. For instance, the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone has been achieved using phosgene (B1210022) and hydrogen chloride at 130°C, with trimethylbenzylammonium chloride as a catalyst, yielding 88% of the product. prepchem.com In another approach, the reaction of γ-butyrolactone with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures between 50-180°C also yields 4-chlorobutyryl chloride. google.com

A study on the reaction of 4-chlorobutyl methanesulfonate with n-butyllithium in tetrahydrofuran (B95107) at -78°C resulted in the formation of 4-chlorobutyl cyclopentanesulfonate in 34% yield after purification. cdnsciencepub.com The selection of precursors and the optimization of reaction pathways are crucial for maximizing yield and purity while minimizing byproducts.

Mechanistic Investigations of Methanesulfonylation Processes for 4-Chlorobutyl Derivatives

The methanesulfonylation of alcohols, including 4-chlorobutanol, is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol oxygen acts as the nucleophile, attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the mesylate ester.

Reaction Kinetic and Thermodynamic Control in Esterification

The esterification reaction to form this compound can be influenced by both kinetic and thermodynamic factors. dalalinstitute.com Kinetically controlled reactions, which occur at lower temperatures, favor the product that is formed fastest, while thermodynamically controlled reactions, at higher temperatures, favor the most stable product. dalalinstitute.com In the context of methanesulfonylation, the reaction is typically irreversible, and thus the product distribution is under kinetic control. The rate of the reaction is dependent on the concentration of the reactants and the reaction temperature. youtube.com The study of reaction kinetics provides insights into the energy profile of the reaction, including the activation energy required for the transformation. nih.govnih.gov

Influence of Catalysis and Solvent Systems on Synthetic Efficiency

The efficiency of methanesulfonylation can be significantly enhanced by the use of catalysts and appropriate solvent systems. libretexts.org Amine bases, such as triethylamine (B128534) or pyridine (B92270), are commonly used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product side. google.com The choice of catalyst can be critical; for instance, in the synthesis of 4-chlorobutyryl chloride, organic amines like pyridine and DMF have been found to be effective. google.com

The solvent system plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. numberanalytics.comnumberanalytics.com Solvents can affect the energetics of both the reactants and the transition state, thereby altering the activation energy of the reaction. numberanalytics.com For methanesulfonylation, a variety of organic solvents can be employed, and their selection often depends on the specific requirements of the reaction and downstream processing.

Stereochemical Control and Regioselectivity in Analogous Haloalkyl Mesylate Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control and regioselectivity are paramount in the synthesis of more complex, analogous haloalkyl mesylates. nih.gov In reactions involving multifunctional substrates, controlling which functional group reacts (regioselectivity) and the spatial orientation of the resulting product (stereoselectivity) is a significant synthetic challenge.

For instance, in the synthesis of di-, tri-, and tetrasubstituted alkenes from haloalkyl mesylates, elimination reactions can be controlled to produce specific stereoisomers. researchgate.net Similarly, copper-catalyzed reactions involving haloalkyl alkynes have demonstrated high levels of regio- and stereoselectivity in the formation of borylated products. acs.org The choice of catalyst, ligand, and reaction conditions are key factors in achieving the desired stereochemical outcome. acs.orgcore.ac.uk In the synthesis of 2,4-disubstituted pyrimidines, sequential nucleophilic aromatic substitution reactions can be controlled to achieve specific regioselectivity. justia.com

Green Chemistry Principles Applied to the Synthesis of this compound (e.g., atom economy, solvent selection)

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. rroij.comcore.ac.uk Key principles include maximizing atom economy and selecting safer solvents. acs.orgskpharmteco.com

Solvent Selection: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rroij.com Green solvent selection guides recommend the use of solvents with low toxicity, high biodegradability, and low volatility. whiterose.ac.ukrsc.orgresearchgate.net For the synthesis of this compound, exploring greener solvent alternatives to traditional chlorinated or aprotic polar solvents is an active area of research. researchgate.netcarloerbareagents.comubc.ca Water-based solvent systems, where applicable, represent a highly green option. researchgate.net

Purity Profiling and Advanced Purification Techniques for Research Applications

Ensuring the high purity of this compound is crucial for its use in research and further synthetic applications. apjhs.com Impurity profiling involves the identification and quantification of any byproducts or unreacted starting materials in the final product. apjhs.comgoogle.com Common impurities can arise from side reactions or incomplete reactions.

Advanced purification techniques are employed to achieve high purity levels. These methods include:

Distillation: For volatile compounds, distillation under reduced pressure can effectively separate the desired product from less volatile impurities. prepchem.com

Chromatography: Techniques such as column chromatography are highly effective for separating compounds with different polarities. nih.gov

Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize out upon cooling. prepchem.com

The selection of the appropriate purification method depends on the physical properties of this compound and its impurities.

Elucidation of Reaction Mechanisms and Detailed Reactivity of 4 Chlorobutyl Methanesulfonate

Nucleophilic Substitution Pathways Involving 4-Chlorobutyl Methanesulfonate (B1217627)

Nucleophilic substitution reactions are fundamental to the chemical behavior of 4-chlorobutyl methanesulfonate. The presence of two potential sites for nucleophilic attack—the carbon bearing the chlorine atom and the carbon bearing the mesylate group—leads to a range of possible products and reaction dynamics.

Under specific conditions, this compound can undergo intramolecular cyclization. This process involves the internal displacement of one of the leaving groups by a nucleophilic center within the same molecule. A notable example is the formation of sultones, which are cyclic esters of sulfonic acids. The formation of 1,4-butane sultone can occur via the cyclization of related chlorobutanesulfonic acid derivatives. The propensity for cyclization is influenced by the conformational flexibility of the butyl chain, which allows the reactive ends of the molecule to approach each other. In some cases, intramolecular cyclization can compete with intermolecular reactions, such as in ionic liquids where both reformation of a sultone and intermolecular esterification can occur.

In the presence of an external nucleophile, this compound participates in intermolecular substitution reactions. These reactions are a cornerstone of its utility in organic synthesis, where it can act as an alkylating agent. ontosight.ai The outcome of the reaction is dependent on which leaving group is displaced. The methanesulfonate group is generally a better leaving group than chloride due to the effective delocalization of the negative charge across the three oxygen atoms of the sulfonate group. researchgate.net This makes the carbon atom attached to the mesylate group the more probable site for nucleophilic attack in an S(_N)2 reaction.

For instance, the reaction of this compound with a nucleophile (Nu⁻) would preferentially yield 4-chlorobutyl-Nu, with the methanesulfonate anion as the leaving group. This selectivity allows for the introduction of a 4-chlorobutyl moiety onto a variety of substrates.

The efficiency of a leaving group is a critical factor in determining the rate and mechanism of nucleophilic substitution reactions. nih.gov The methanesulfonate group is a significantly better leaving group than the chloride ion. researchgate.net This is attributed to the stability of the resulting methanesulfonate anion, where the negative charge is stabilized by resonance across the sulfonyl group. This superior leaving group ability makes the C-OMs bond more susceptible to cleavage than the C-Cl bond in nucleophilic substitution reactions.

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of electrons on the reactivity of a molecule, also play a role. For an S(_N)2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. The conformation of the butyl chain can influence the accessibility of this anti-periplanar arrangement, thereby affecting the reaction rate.

Intermolecular Substitution Dynamics

Elimination Reaction Kinetics and Mechanistic Studies (e.g., gas-phase pyrolysis)

Beyond substitution, this compound can undergo elimination reactions, particularly under thermal conditions such as gas-phase pyrolysis. researchgate.netfutureenergysystems.ca These reactions typically proceed via a unimolecular mechanism and follow first-order kinetics. researchgate.net

Kinetic studies of the gas-phase elimination of this compound have been conducted in a static system at temperatures ranging from 290–360°C. researchgate.net The reaction is homogeneous and unimolecular, and the rate law is first-order. researchgate.net The Arrhenius equation for this reaction is given as: log k₁ (s⁻¹) = (11.78 ± 0.31) - (166.1 ± 3.5) kJ mol⁻¹ (2.303RT)⁻¹ researchgate.net

This data suggests a heterolytic mechanism, likely proceeding through an intimate ion-pair intermediate. researchgate.net The pyrolysis of related alkyl methanesulfonates has been shown to be influenced by electronic factors, with bromo-substituted compounds being more reactive than their chloro counterparts. researchgate.net

Table 1: Kinetic Data for Gas-Phase Elimination of Alkyl Methanesulfonates researchgate.net

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k₁ (s⁻¹)) |

|---|---|---|---|

| This compound | 290–360 | 31–199 | (11.78 ± 0.31) - (166.1 ± 3.5) kJ mol⁻¹ (2.303RT)⁻¹ |

| 3-Chloropropyl methanesulfonate | 290–360 | 31–199 | (12.01 ± 0.18) - (171.7 ± 2.1) kJ mol⁻¹ (2.303RT)⁻¹ |

| 3-Methoxypropyl methanesulfonate | 290–360 | 31–199 | (11.50 ± 0.36) - (163.3 ± 4.0) kJ mol⁻¹ (2.303RT)⁻¹ |

Rearrangement Processes and Competing Reaction Channels

Rearrangement reactions represent another possible pathway for this compound, although they are less common than substitution and elimination. wikipedia.orgbyjus.com Such rearrangements could involve the migration of a group to an adjacent atom, potentially leading to the formation of a more stable carbocation intermediate, especially under conditions that favor S(_N)1-type mechanisms. However, for a primary substrate like this compound, the formation of a primary carbocation is energetically unfavorable, making rearrangements less likely unless a strong driving force is present.

Competing reaction channels are a significant aspect of the reactivity of this compound. The balance between intramolecular cyclization, intermolecular substitution, and elimination is delicate and can be shifted by changes in reaction conditions. For example, the use of a bulky, non-nucleophilic base would favor elimination over substitution. Conversely, a strong, unhindered nucleophile would favor intermolecular substitution.

Solvent Effects and Reaction Environment Influences on Reactivity Profiles

The choice of solvent can have a profound impact on the reactivity of this compound by influencing the stability of reactants, transition states, and intermediates. nih.gov Polar protic solvents, such as water and alcohols, can solvate both the nucleophile and the leaving group, potentially slowing down S(_N)2 reactions by stabilizing the nucleophile. However, they can facilitate S(_N)1-type reactions by stabilizing the carbocation intermediate and the leaving group.

Polar aprotic solvents, like acetone (B3395972) or dimethylformamide, are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thus accelerating S(_N)2 reactions. The use of nonpolar solvents, such as benzene (B151609) or carbon tetrachloride, can alter reaction pathways. For example, in the synthesis of triflate esters from bromoalkanes, the choice between benzene and CCl₄ can affect product distribution and the occurrence of rearrangements. dtic.mil

The reaction environment, including temperature and pressure, also plays a crucial role. As seen in the gas-phase pyrolysis studies, high temperatures favor elimination reactions. researchgate.net The concentration of reactants is also a key factor; high concentrations of an external nucleophile will favor intermolecular reactions over intramolecular cyclization.

While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry provide a powerful framework for elucidating its reaction mechanisms. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the reactivity of bifunctional molecules like this compound. These studies can model various reaction pathways, determine the energies of transition states, and predict the regioselectivity of nucleophilic attacks.

Computational approaches are particularly valuable for dissecting the competitive reactivity of the two electrophilic centers in this compound: the carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the methanesulfonate group (C-OMs). By calculating the activation energies for nucleophilic substitution at each site, computational models can predict which leaving group is preferentially displaced.

Furthermore, these theoretical studies can investigate the potential for intramolecular reactions, such as cyclization to form tetrahydrofuran (B95107). By modeling the geometric and energetic profile of the cyclization pathway, including the transition state, computational chemistry can provide insights into the feasibility and kinetics of such reactions under various conditions.

Comparative Reactivity of Electrophilic Sites

Computational studies consistently show that the methanesulfonate group is a significantly better leaving group than chloride. researchgate.net This is attributed to the greater ability of the methanesulfonate anion to stabilize the negative charge through resonance. DFT calculations can quantify this difference by computing the activation barriers for nucleophilic substitution (S(_N)2) at the C-Cl and C-OMs bonds.

For a typical S(_N)2 reaction, the calculated activation energy for the displacement of the mesylate group would be considerably lower than that for the chloride group, indicating a strong preference for substitution at the carbon bearing the methanesulfonate.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound

| Nucleophile | Reaction Pathway | Electrophilic Center | Calculated Activation Energy (kcal/mol) |

| Hydroxide (OH⁻) | S(_N)2 | C-OMs | 18.5 |

| Hydroxide (OH⁻) | S(_N)2 | C-Cl | 25.2 |

| Ammonia (NH₃) | S(_N)2 | C-OMs | 22.1 |

| Ammonia (NH₃) | S(_N)2 | C-Cl | 29.8 |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar substrates. They serve to demonstrate the expected trend in reactivity.

Intramolecular Cyclization Pathway

Computational chemistry is also a powerful tool for studying the mechanism of intramolecular reactions. In the case of this compound, an intramolecular S(_N)2 reaction can lead to the formation of a five-membered ring, tetrahydrofuran, with the displacement of the methanesulfonate group. Theoretical calculations can model the entire reaction coordinate for this cyclization, identifying the transition state and calculating the associated activation energy. beilstein-journals.orgresearchgate.netpleiades.online

The calculated activation barrier for this intramolecular process can then be compared to the barriers for intermolecular reactions to predict the likely product distribution under different reaction conditions. For instance, at low concentrations of an external nucleophile, the intramolecular pathway may be favored.

Table 2: Illustrative Calculated Energetics for the Intramolecular Cyclization of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State | Cyclization Transition State | +21.8 |

| Product | Tetrahydrofuran + Methanesulfonate anion | -15.4 |

Note: These values are hypothetical and intended to illustrate the type of data generated from computational studies of intramolecular reactions.

Influence of Solvent

The solvent environment can have a profound effect on reaction rates and mechanisms, and computational models are adept at capturing these effects. usp.brchemrxiv.orgresearchgate.netmdpi.comresearchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk electrostatic effects of the solvent, while explicit solvent models can provide a more detailed picture by including individual solvent molecules in the calculation. usp.brchemrxiv.org

For the reactions of this compound, polar aprotic solvents would be expected to solvate the cation in the transition state, thereby stabilizing it and accelerating the rate of both intermolecular substitution and intramolecular cyclization. Computational studies can quantify this stabilization and predict how the reaction outcomes might change with different solvents. usp.brresearchgate.net

Strategic Applications in Advanced Organic and Material Sciences Research

Building Block for Complex Heterocyclic Scaffolds in Research Synthesis

The distinct reactivity of the two leaving groups in 4-chlorobutyl methanesulfonate (B1217627) makes it an ideal building block for constructing complex heterocyclic scaffolds. Synthetic chemists can exploit this by first targeting the more reactive mesylate group with a nucleophile, followed by a subsequent intramolecular cyclization involving the chloride.

A prominent application is in the synthesis of N-substituted heterocyclic compounds. For instance, it is used as a key reagent to produce compounds like 1-(4-chlorobutyl)quinolin-2(1H)-one. ambeed.com In this type of synthesis, the nitrogen atom of a heterocyclic precursor like quinolinone acts as the nucleophile, displacing the mesylate. The resulting intermediate, now containing a 4-chlorobutyl side chain, is primed for a subsequent intramolecular cyclization reaction to form a new fused ring system.

Furthermore, this strategy is employed in the synthesis of spirocyclic ammonium (B1175870) species. When a substrate containing an N-4-chlorobutyl group is subjected to certain reaction conditions, the nucleophilic nitrogen can perform an intramolecular attack on the alkyl chloride, resulting in the formation of a spirocyclic piperidinium (B107235) or other ammonium ring systems. nih.gov This method provides a direct route to complex three-dimensional scaffolds that are of high interest in medicinal chemistry. The versatility extends to the synthesis of various other heterocyclic systems, such as substituted pyridines and piperidines, which are privileged structures in many biologically active molecules. nih.govcymitquimica.com

Precursor in the Development of Novel Organic Materials and Polymers

In the realm of material science, 4-chlorobutyl methanesulfonate holds potential as a precursor for novel organic materials and polymers. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions. sigmaaldrich.com Polymer synthesis involves joining monomers together to form long chains, and bifunctional molecules are essential for creating linear polymers through step-growth polymerization. sigmaaldrich.com

While specific, widely-commercialized polymers based solely on this compound are not extensively documented in mainstream literature, its utility can be inferred from fundamental polymer chemistry principles. It can react with various di-nucleophiles to form polymers. For example:

Polyethers: Reaction with a diol (HO-R-OH) under basic conditions would first involve the displacement of the mesylate, followed by the displacement of the chloride at a higher temperature or with a stronger catalyst, to form a polyether chain.

Polyamines: A similar reaction with a diamine (H₂N-R-NH₂) would lead to the formation of a polyamine, with the nitrogen atoms acting as the nucleophiles.

The sequential reactivity allows for the potential creation of well-defined copolymers by introducing different nucleophilic monomers in a stepwise fashion. This control over the polymerization process is crucial for designing materials with specific physical and chemical properties.

Role in Convergent and Divergent Synthesis of Bioactive Molecules (emphasizing synthesis)

Convergent and divergent syntheses are powerful strategies for efficiently producing complex molecules. wikipedia.orgwikipedia.org this compound is a tool that can be effectively integrated into both approaches.

Convergent Synthesis: This strategy involves synthesizing separate fragments of a target molecule independently and then joining them together in the final stages. wikipedia.orgresearchgate.net This approach is generally more efficient for complex targets than a linear synthesis. wikipedia.org this compound can be used to introduce a reactive "handle" onto one of the fragments. For example, a fragment could be functionalized with the this compound unit. The more reactive mesylate can then be used to couple this fragment with another part of the molecule, leaving the terminal chloride available for a final cyclization or another coupling reaction. wikipedia.org

Divergent Synthesis: This approach starts from a central core molecule and adds successive generations of building blocks, or reacts the core with a variety of different reactants to quickly generate a library of related compounds. wikipedia.orgresearchgate.net this compound is exceptionally well-suited for this strategy due to its two leaving groups with different reactivities. A common core can be reacted at the mesylate position with one building block. The resulting product, which still contains the less reactive chloride, can then be subjected to a range of different nucleophiles to create a diverse library of molecules, each with a unique substitution at the other end of the butyl chain. This is a cornerstone of diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse small molecules for screening in drug discovery. wikipedia.org

Derivatization Strategies for Expanding Chemical Space in Research Endeavors

Expanding chemical space—the total ensemble of possible molecules—is a primary goal in fields like drug discovery. dtic.mil Derivatization of a common scaffold is a key strategy for achieving this. This compound provides an excellent platform for such derivatization, enabling the synthesis of large libraries of related compounds from a single, readily available starting material.

The primary strategy hinges on the sequential, selective reaction of its two electrophilic centers. The significant difference in the leaving group ability of mesylate versus chloride allows for a two-step derivatization process:

Step 1 (Mesylate Displacement): A primary nucleophile (Nu₁), such as an amine, phenol, or thiol, is reacted with this compound under mild conditions. The reaction proceeds selectively at the mesylate position to yield a 4-chlorobutyl-substituted intermediate.

Step 2 (Chloride Displacement): The resulting intermediate is then treated with a second, often different, nucleophile (Nu₂). This step typically requires more forcing conditions (e.g., higher temperature, stronger base, or the use of a catalyst like sodium iodide) to displace the less reactive chloride.

By systematically varying the nucleophiles in each step, a matrix of products can be generated, rapidly expanding the chemical space around a core structure.

| Step | Nucleophile (Nu) Type | Example Nucleophile | Resulting Linkage |

| Step 1 (Nu₁) | Amine | Aniline | C-N |

| Phenol | Phenol | C-O (Ether) | |

| Thiol | Thiophenol | C-S (Thioether) | |

| Step 2 (Nu₂) | Azide | Sodium Azide | C-N₃ |

| Cyanide | Sodium Cyanide | C-CN | |

| Heterocycle | Imidazole | C-N (N-alkylation) |

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. organic-chemistry.orgfrontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.org

This compound can be integrated into MCR methodologies in several ways. It can act as a bifunctional electrophilic component that reacts with a nucleophilic species generated in situ by the MCR. For example, in an isocyanide-based MCR like the Ugi or Passerini reaction, a primary product is formed that often contains a nucleophilic group such as an amide or a secondary amine. organic-chemistry.orgrug.nl

A hypothetical integration could involve:

Performing a three-component Ugi reaction to form a complex α-acylamino amide.

Without isolation, this product is then treated with this compound in the same pot. The nucleophilic amide nitrogen could attack the mesylate.

The resulting intermediate, now bearing the 4-chlorobutyl tail, could then be induced to cyclize via intramolecular attack on the terminal chloride, leading to a complex heterocyclic scaffold.

This approach combines the diversity-generating power of MCRs with the ring-forming capabilities of a bifunctional reagent like this compound, providing a powerful and efficient pathway to novel and medicinally relevant chemical structures. rsc.org

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation and purity evaluation of 4-chlorobutyl methanesulfonate (B1217627). Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of a molecule with exceptional accuracy, typically to the third or fourth decimal place. researchgate.net This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For 4-chlorobutyl methanesulfonate (C₅H₁₁ClO₃S), the theoretical exact mass can be calculated and compared with the experimentally measured mass. This comparison helps to confirm the molecular formula and distinguish the compound from other species with the same nominal mass but different elemental compositions. researchgate.netnih.gov Furthermore, the fragmentation patterns observed in HRMS/MS experiments provide detailed structural information, corroborating the connectivity of the chlorobutyl and methanesulfonyl moieties. researchgate.net This level of detail is critical for identifying and structurally elucidating unknown impurities that may be present in the sample, even at very low concentrations. spectralworks.com

Table 1: Theoretical Isotopic Distribution for this compound [C₅H₁₁ClO₃S]

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 186.0117 | 100.00 |

| 187.0151 | 5.86 |

| 188.0088 | 42.10 |

| 189.0121 | 2.47 |

| 190.0084 | 1.98 |

This table illustrates the expected isotopic pattern for the molecular ion of this compound, which is a key signature for its identification in mass spectrometry.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound in solution. azolifesciences.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl protons of the methanesulfonyl group and the methylene (B1212753) protons of the chlorobutyl chain. The chemical shifts and coupling patterns of these signals would confirm the structure. For instance, the protons closest to the electronegative chlorine and sulfonate ester groups would resonate at a lower field (higher ppm values). azolifesciences.com

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the methyl carbon and the four carbons of the butyl chain. The chemical shifts would be indicative of their bonding environment. azolifesciences.com

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more in-depth structural and conformational analysis. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov This comprehensive analysis is crucial for distinguishing between potential isomers and understanding the molecule's preferred conformation in solution. isolife.nl

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-SO₃ | ~3.0 | ~37 |

| SO₃-CH₂- | ~4.3 | ~68 |

| -CH₂- | ~1.9 | ~28 |

| -CH₂- | ~1.8 | ~24 |

| -CH₂-Cl | ~3.6 | ~44 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Chromatographic Techniques for Separation Science and Impurity Profiling in Research (e.g., GC-MS, LC-MS/MS, HPLC-UV)

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for identifying and quantifying impurities. The choice of technique often depends on the volatility and thermal stability of the analyte and impurities, as well as the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. innovareacademics.in Given that sulfonate esters can be analyzed by GC, this method is suitable for the impurity profiling of this compound. pharmtech.comcpu.edu.cn The sample is vaporized and separated based on boiling point and polarity on a capillary column, followed by detection and identification by a mass spectrometer. innovareacademics.in For trace analysis of potential genotoxic impurities like alkyl methanesulfonates, GC-MS methods are often developed using selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance sensitivity and selectivity. cpu.edu.cnresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal lability. resolvemass.cachimia.ch In LC-MS/MS, the separation is achieved by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer. This technique is particularly well-suited for the trace-level determination of potential genotoxic impurities in active pharmaceutical ingredients (APIs). researchgate.netnih.gov The high specificity of LC-MS/MS allows for the reliable quantification of impurities even in complex sample matrices. resolvemass.calcms.cz

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC with UV detection is a widely used technique in pharmaceutical analysis. nih.gov However, this compound lacks a strong chromophore, making its direct detection by UV at low concentrations challenging. To overcome this limitation, derivatization methods can be employed. nih.govwipo.int A derivatizing agent that reacts with the methanesulfonate to produce a product with strong UV absorbance can be used, thereby significantly enhancing the sensitivity of the method. wipo.intnih.gov This approach has been successfully applied for the determination of other methanesulfonate impurities. wipo.intgoogle.com

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. innovareacademics.in | High resolution, suitable for volatile impurities. pharmtech.com | Requires thermal stability of the analyte. |

| LC-MS/MS | Separation in the liquid phase followed by tandem mass spectrometric detection. resolvemass.ca | High sensitivity and selectivity, suitable for non-volatile compounds. researchgate.netnih.gov | Higher instrument cost compared to HPLC-UV. |

| HPLC-UV | Separation in the liquid phase followed by UV absorbance detection. nih.gov | Robust, widely available. | Low sensitivity for compounds without a strong chromophore; may require derivatization. nih.govwipo.int |

X-ray Diffraction Studies of Crystalline Forms and Co-crystals of Derivatives

This technique is particularly valuable for establishing the absolute configuration of chiral centers in derivatives of this compound. nih.gov Furthermore, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material, which is important for understanding its physical properties. Studies on related methanesulphonate derivatives have shown that these compounds can form layered structures in the solid state. uni-koeln.de Analysis of the crystal structure can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govuni-koeln.de

In Situ Reaction Monitoring Techniques (e.g., IR, Raman spectroscopy for kinetic studies)

In situ reaction monitoring techniques allow for the real-time analysis of a chemical reaction as it progresses, providing valuable kinetic and mechanistic information. researchgate.net Infrared (IR) and Raman spectroscopy are powerful tools for this purpose as they can provide information about the changes in functional groups during a reaction.

For reactions involving this compound, such as its synthesis or subsequent nucleophilic substitution reactions, in situ IR or Raman spectroscopy could be used to monitor the disappearance of reactants and the appearance of products. jasco-global.com For example, the characteristic vibrational bands of the S=O bonds in the methanesulfonyl group could be monitored to follow the reaction kinetics. This real-time data is crucial for optimizing reaction conditions, identifying reaction intermediates, and gaining a deeper understanding of the reaction mechanism. researchgate.netjasco-global.com

Quantitative Analytical Method Development for Trace Level Determination (e.g., potential genotoxic impurities)

The development of robust and validated quantitative analytical methods is critical for controlling the levels of potential genotoxic impurities (GTIs) in pharmaceutical products. sciencescholar.us Sulfonate esters, including this compound, are a class of compounds that are often monitored as potential GTIs. pharmtech.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend controlling GTIs to very low levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API). nih.govsciencescholar.us

The development of such trace-level analytical methods typically involves the use of highly sensitive techniques like GC-MS or LC-MS/MS. researchgate.netnih.gov Method validation is performed according to ICH guidelines and includes the evaluation of parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

For instance, a validated LC-MS/MS method for a related genotoxic impurity demonstrated linearity over a specific concentration range with a high correlation coefficient (r > 0.999), and the accuracy was found to be within an acceptable range. nih.gov The development and validation of such methods are essential for ensuring the quality and safety of pharmaceutical products. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of 4 Chlorobutyl Methanesulfonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding of 4-chlorobutyl methanesulfonate (B1217627). northwestern.eduuit.no These computational methods solve the Schrödinger equation to determine the wavefunction and energy of the molecule, providing insights into its fundamental properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net

For 4-chlorobutyl methanesulfonate, the electronic structure is characterized by the electronegative chlorine atom and the sulfonate group, which significantly influence the electron distribution across the molecule. The methanesulfonate group acts as a good leaving group, a property that can be rationalized through the analysis of the electron density and bond orders calculated by quantum chemical methods. These calculations can reveal the partial atomic charges, showing the electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility |

| Atomic Charges | Distribution of electron density on each atom | Identifies electrophilic and nucleophilic centers |

This table presents a conceptual framework for the types of data obtained from quantum chemical calculations. Actual values would require specific computational studies on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and intermolecular interactions of this compound over time. nih.govnih.gov By simulating the motion of every atom in the molecule, MD provides a dynamic picture of its behavior, which is difficult to obtain through experimental methods alone. nih.gov

The flexible butyl chain of this compound can adopt numerous conformations. MD simulations can explore these different spatial arrangements and determine their relative energies and probabilities. nih.gov This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations can reveal the most stable conformations and the energy barriers for transitioning between them. nih.gov

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between this compound and its environment, such as solvent molecules or other reactants. nih.gov These simulations can model hydrogen bonding, van der Waals forces, and electrostatic interactions, providing a detailed understanding of solvation effects and how the molecule behaves in different chemical environments. unram.ac.id This information is vital for predicting reaction outcomes and designing reaction conditions.

Table 2: Key Outputs from Molecular Dynamics Simulations

| Simulation Output | Description | Relevance to this compound |

| Conformational Ensemble | Collection of all accessible spatial arrangements of the molecule | Understanding the flexibility of the butyl chain and its impact on reactivity. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a central atom | Characterizing the solvation shell and specific intermolecular interactions. |

| Interaction Energies | Quantification of the strength of interactions between the solute and solvent or other molecules | Predicting solubility and the influence of the medium on reaction pathways. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures | Assessing the structural stability and flexibility of the molecule over time. unram.ac.id |

This table illustrates the type of information that can be extracted from MD simulations of this compound.

Elucidation of Reaction Transition States and Energy Profiles

Computational chemistry provides indispensable tools for mapping the energetic landscape of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. youtube.com The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. youtube.com

For reactions such as nucleophilic substitution, where the chlorine or methanesulfonate group is displaced, computational methods can precisely model the geometry and energy of the transition state. This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. youtube.com A lower activation energy corresponds to a faster reaction rate.

The complete reaction energy profile, which plots the potential energy against the reaction coordinate, can be constructed. youtube.com This profile provides a visual representation of the entire reaction pathway, including the enthalpy change (ΔH) of the reaction, which indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). youtube.com These theoretical predictions of reaction energetics are crucial for understanding reaction mechanisms and predicting the feasibility and outcome of new chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.gov This synergy between theory and experiment is a powerful approach for structural elucidation and confirming the accuracy of the computational models.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These predicted chemical shifts can be directly compared to experimental NMR spectra to assign peaks and confirm the molecular structure. Similarly, infrared (IR) vibrational frequencies can be computed, and the resulting theoretical spectrum can be matched with the experimental IR spectrum to identify characteristic functional groups and vibrational modes.

Discrepancies between calculated and experimental spectra can often be resolved by refining the computational model, for example, by considering solvent effects or different molecular conformations. This iterative process of prediction and validation enhances the reliability of the theoretical methods and provides a deeper understanding of the molecule's properties. biorxiv.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Observable | Purpose of Comparison |

| NMR Spectroscopy | Chemical Shifts (δ) | Peak positions in the NMR spectrum | Structural assignment and validation of the computational model. researchgate.net |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption bands in the IR spectrum | Identification of functional groups and conformational analysis. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Mass-to-charge ratio of the intact molecule | Confirmation of molecular weight. |

This table outlines the collaborative relationship between theoretical predictions and experimental measurements in the study of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. ontosight.ainih.gov For this compound and its derivatives, QSRR models can be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors. researchgate.net

These molecular descriptors are numerical values that encode structural, electronic, or physicochemical properties of the molecule. nih.gov They can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment) or other computational methods. researchgate.netresearchgate.net By applying statistical methods like multiple linear regression or machine learning algorithms to a set of molecules with known reactivities, a QSRR model can be built. nih.gov

Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov For example, a QSRR model could predict how changes in the substituents on the butyl chain or the sulfonate group of this compound would affect its reactivity in a particular reaction. This predictive capability can significantly accelerate the discovery and optimization of new chemical processes.

Computational Design of Novel Reactivity and Applications

The insights gained from theoretical and computational investigations can be leveraged for the rational design of novel reactivity and applications for this compound and related compounds. By understanding the factors that govern its electronic structure, conformation, and reaction pathways, chemists can computationally design new molecules with tailored properties.

For example, by modifying the structure of this compound in silico, researchers can explore how these changes affect its reactivity towards different nucleophiles or its suitability as a precursor in the synthesis of complex target molecules. Computational screening of virtual libraries of derivatives can identify promising candidates for specific applications before committing to their experimental synthesis, saving time and resources.

Furthermore, computational methods can be used to explore entirely new reaction pathways that might not be intuitively obvious. By simulating the molecule's behavior under various conditions (e.g., in the presence of different catalysts or in unconventional solvents), it may be possible to discover novel transformations and expand the synthetic utility of this compound. This predictive power of computational chemistry is a driving force in modern chemical research and development.

Future Research Directions and Emerging Paradigms for 4 Chlorobutyl Methanesulfonate

Innovations in Asymmetric Synthesis and Chiral Induction with Related Derivatives

The development of chiral catalysts and a deeper understanding of stereoselective reactions are pivotal in modern chemistry, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com Future work with derivatives of 4-chlorobutyl methanesulfonate (B1217627) is increasingly focused on asymmetric synthesis to produce enantiomerically pure compounds. chiralpedia.com

A significant area of innovation lies in the synthesis of chiral sulfur-containing molecules. For instance, an enantio-divergent approach has been developed for the synthesis of both (R) and (S) enantiomers of sulforaphane (B1684495), a compound of therapeutic interest. mdpi.comresearchgate.net This method utilizes a Grignard reagent derived from 4-chlorobutyl tert-butyldimethylsilyl ether, which reacts with a chiral methanesulfinate (B1228633) auxiliary. mdpi.comresearchgate.net This strategy demonstrates the potential for creating complex chiral molecules from achiral precursors related to 4-chlorobutyl methanesulfonate.

The principles of chiral induction, where a chiral entity influences the stereochemical outcome of a reaction, are central to these innovations. nih.gov Research is exploring how chiral coadsorbers and catalysts can induce a preferred handedness in the assembly of molecules. nih.govmdpi.com Future efforts will likely focus on designing novel chiral ligands and organocatalysts derived from renewable sources like carbohydrates and amino acids to be used with this compound derivatives, aiming for high yields and enantioselectivities under sustainable conditions. chiralpedia.com

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of two distinct electrophilic sites in this compound—the primary chloride and the methanesulfonate ester—presents a challenge and an opportunity for selective transformations. Modern catalysis is moving beyond traditional methods to employ novel systems that offer greater control and efficiency.

Electrocatalysis, merged with transition metal catalysis, is a particularly promising frontier. acs.org These methods can enable transformations under milder conditions and can often avoid the use of stoichiometric chemical oxidants or reductants. acs.orgacs.org For example, electroreductive procedures have been optimized for Nozaki-Hiyama-Kishi (NHK) reactions involving substrates like 4-chlorobutyl aldehydes, suggesting a pathway for more sustainable carbon-carbon bond formation. acs.orgacs.org The ability to fine-tune the redox state of a catalyst electrochemically allows for reactions that might be challenging otherwise, such as those involving air-sensitive M(0) catalysts. acs.org

Nickel-catalyzed asymmetric reductive cross-coupling reactions are also an area of intense research. caltech.edu These systems offer the potential to selectively couple the alkyl halide portion of the molecule with various partners. Furthermore, the development of catalysts for selective functionalization, such as palladium-catalyzed carbonylative coupling reactions, could expand the synthetic utility of this building block. acs.org Future research will likely focus on discovering new metal catalysts and ligands that can differentiate between the two leaving groups with high selectivity, as well as on expanding the scope of electrochemical and photochemical methods. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. numberanalytics.comrsc.org Integrating the reactions of this compound into flow chemistry and automated platforms is a key area for future development. rsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with a bifunctional reagent where multiple reaction pathways are possible. numberanalytics.com This control can minimize the formation of byproducts and improve yields. numberanalytics.com Automated flow synthesis systems are particularly well-suited for creating libraries of compounds for high-throughput screening in drug discovery. syrris.com By programming a sequence of reactions, a diverse set of derivatives can be synthesized from this compound with minimal manual intervention, accelerating the discovery of new bioactive molecules. rsc.orgsyrris.com

Furthermore, flow platforms facilitate the use of chemistries that are difficult to scale in batch mode, such as photochemistry and electrochemistry. syrris.com The ability to telescope multiple reaction steps without intermediate purification is another significant advantage, reducing waste and saving time. syrris.comnih.gov The digitization of these synthetic recipes allows for high reproducibility and rapid optimization through machine-learning algorithms. rsc.org

Expanding Applications in Green and Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding research and development. ecoonline.comrroij.com The future applications of this compound will be heavily influenced by this paradigm shift toward sustainability. ecoonline.com

One of the core tenets of green chemistry is maximizing atom economy—ensuring that most of the atoms from the reactants are incorporated into the final product. chiralpedia.comecoonline.com Research is focused on designing synthetic routes involving this compound that are more atom-economical. This includes the use of catalytic rather than stoichiometric reagents and designing reactions that minimize byproduct formation. ecoonline.com

The use of safer solvents and renewable feedstocks are also key principles. ecoonline.comunibo.it Future work will likely explore replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids in reactions involving this compound. psu.eduresearchgate.net Additionally, designing processes that are more energy-efficient, for example by using catalysis to lower reaction temperatures and pressures, is a major goal. ecoonline.com The adoption of electrocatalysis, as mentioned earlier, aligns well with green chemistry principles by replacing chemical reagents with electrons from renewable energy sources. rsc.org

Unexplored Reactivity Patterns and Mechanistic Hypotheses

While this compound is primarily used as an alkylating agent, there are subtleties to its reactivity that remain to be fully explored. Mechanistic studies are crucial for uncovering new reaction pathways and for optimizing existing ones.

One area of investigation is the gas-phase elimination kinetics of the compound. Studies have shown that the pyrolysis of this compound proceeds via a unimolecular elimination, and kinetic data suggest a heterolytic mechanism that involves an intimate ion-pair intermediate. researchgate.net

| Reaction Parameter | Value |

| Temperature Range | 290–360°C |

| Pressure Range | 31–199 Torr |

| Arrhenius Equation | log k₁(s⁻¹) = (11.78 ± 0.31) - (166.1 ± 3.5) kJ mol⁻¹ (2.303RT)⁻¹ |

| Table 1: Kinetic data for the gas-phase elimination of this compound. researchgate.net |

Another intriguing possibility is the role of anchimeric assistance, or neighboring group participation. Research on analogous ω-bromoalkyl triflates suggests that the terminal halogen can participate in the displacement of the sulfonate ester, proceeding through a cyclic halonium ion intermediate. dtic.mil It is hypothesized that the chloro group in this compound could similarly participate in substitution reactions, potentially influencing both the reaction rate and stereochemistry. This could lead to the formation of cyclic intermediates like tetrahydrofuran (B95107) under certain conditions, competing with the expected substitution or elimination products. Further mechanistic studies are needed to confirm this hypothesis and to define the conditions under which such pathways become significant.

Challenges and Opportunities in Scalable Research Synthesis

Translating a laboratory-scale synthesis into a robust and scalable process suitable for industrial production presents numerous challenges. researchgate.net For reactions involving this compound, a key challenge is controlling the chemoselectivity. The presence of two leaving groups with different reactivities can lead to a mixture of products, including intermolecular reactions at both sites or intramolecular cyclization.

The synthesis of sulforaphane derivatives, for example, faces limitations in yield and scalability with current methods, which impacts their practical application for large-scale production. mdpi.com Overcoming these limitations requires the development of more efficient and versatile synthetic strategies. mdpi.com

Opportunities for overcoming these challenges lie in the adoption of new technologies. As discussed, continuous flow chemistry offers superior control over reaction conditions, which can be leveraged to maximize the yield of the desired product and minimize side reactions. rsc.org This technology provides a direct route for scaling up from small-scale exploratory synthesis to larger-scale production without extensive re-optimization. syrris.com Furthermore, an industry-wide survey indicates that while the adoption of some advanced technologies like electrochemistry is still in its early phases, there is significant interest in developing them for larger-scale applications, which could provide new avenues for the scalable synthesis of molecules derived from this compound. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chlorobutyl methanesulfonate, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves sulfonation of 4-chlorobutanol using methanesulfonyl chloride under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 alcohol-to-sulfonyl chloride), and inert atmosphere (N₂) to prevent hydrolysis. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Optimization should use Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity and catalyst presence .

Q. How can researchers ensure purity and structural fidelity of this compound during characterization?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ~3.0 ppm for CH₃SO₃ group, δ~4.2 ppm for -OCH₂-).

- GC-MS : Use capillary columns (e.g., DB-5MS) to detect impurities like unreacted 4-chlorobutanol or methanesulfonic acid by-products.

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to quantify residual solvents or degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Given its structural similarity to ethyl methanesulfonate (a known carcinogen and mutagen ), adhere to:

- Containment : Use fume hoods and closed systems for synthesis.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Management : Neutralize residual compound with 10% sodium bicarbonate before disposal as hazardous waste .

Q. What storage conditions maximize the stability of this compound?

- Methodology : Store in amber glass containers under inert gas (argon) at –20°C to prevent hydrolysis. Monitor stability via periodic HPLC analysis (e.g., retention time shifts indicate degradation). For long-term storage, lyophilization may be explored .

Advanced Research Questions

Q. How can the mutagenic potential of this compound be systematically evaluated in eukaryotic models?

- Methodology :

- Ames Test : Use Salmonella strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations.

- Comet Assay : Treat human lymphocytes or HEK293 cells (0.1–1 mM for 24 hr) to quantify DNA strand breaks via electrophoresis and fluorescence microscopy.

- Whole-Genome Sequencing : Expose C. elegans or zebrafish embryos to sub-lethal doses (IC₅₀) and screen for de novo mutations using paired-end sequencing .

Q. What experimental strategies resolve contradictions in toxicity data for this compound across cell lines?

- Methodology :

- Metabolic Profiling : Compare hepatic S9 fractions (e.g., rat vs. human) to identify species-specific detoxification pathways (e.g., glutathione conjugation).

- Transcriptomics : Perform RNA-seq on sensitive vs. resistant cell lines (e.g., HepG2 vs. CHO-K1) to pinpoint dysregulated pathways (e.g., NRF2/KEAP1 for oxidative stress).

- Dose-Response Modeling : Use Hill equation or Bayesian hierarchical models to account for inter-experimental variability in IC₅₀ values .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with reduced off-target effects?

- Methodology :

- Computational Docking : Simulate interactions with DNA methyltransferases (e.g., DNMT3A) or alkylation-prone residues (e.g., guanine N7) using Schrödinger Suite or AutoDock.

- Analog Synthesis : Replace the chlorobutyl chain with fluorinated or branched alkyl groups to modulate lipophilicity (logP) and reactivity.

- In Vitro Screening : Prioritize analogs with >50% reduced cytotoxicity in primary hepatocytes while retaining target engagement (e.g., alkylation efficiency via LC-MS/MS adduct detection) .

Q. What advanced analytical techniques quantify trace impurities in this compound batches, and how are method validation criteria defined?

- Methodology :

- UPLC-QTOF-MS : Detect sub-ppm impurities (e.g., methanesulfonic anhydride) with exact mass (<2 ppm error) and MS/MS fragmentation.

- Validation Parameters : Follow ICH Q2(R1) guidelines for linearity (R² >0.995), precision (RSD <5%), and limit of detection (LOD <0.01%).

- Stability-Indicating Methods : Stress testing (heat, light, pH extremes) to confirm specificity toward degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products